N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine
CAS No.:
Cat. No.: VC14973065
Molecular Formula: C18H17NO6
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO6 |
|---|---|
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | 3-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C18H17NO6/c1-9-8-24-14-7-15-12(5-11(9)14)10(2)13(18(23)25-15)6-16(20)19-4-3-17(21)22/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,21,22) |
| Standard InChI Key | AOMQUEDCEIEILC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C |
Introduction
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a complex organic compound that incorporates a furochromene core, an acetyl group, and a beta-alanine moiety. This unique structural combination suggests potential biological activities and applications in medicinal chemistry. The compound's molecular formula and molar mass are not explicitly detailed in the available literature, but similar compounds typically have a molar mass around 272.25 g/mol for related structures without the beta-alanine moiety.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, starting with the formation of the furochromenone core followed by functionalization to introduce the acetyl and beta-alanine groups. The detailed synthetic route may require specific solvents and catalysts to optimize yields.
Potential Applications
Given its structural uniqueness, N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine may have potential applications in medicinal chemistry, particularly in areas related to antioxidant and anti-inflammatory therapies. Further research is necessary to fully explore its therapeutic potential.
Comparison with Similar Compounds
Similar compounds, such as 3-(5-methyl-7-oxo-furo[3,2-g]chromen-6-yl)acetic acid and N-(4-methylpyridinyl)acetamide, lack either the beta-alanine moiety or the furochromene core. This makes N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine distinct in terms of its chemical and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine | Furochromene core, acetyl group, beta-alanine moiety | Combination of furochromene and beta-alanine |
| 3-(5-methyl-7-oxo-furo[3,2-g]chromen-6-yl)acetic acid | Furochromene core without beta-alanine | Lacks beta-alanine moiety |
| N-(4-methylpyridinyl)acetamide | Contains pyridine but lacks furochromene core | Different core structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume